Dehydroevodiamine

描述

准备方法

脱氢吴茱萸碱可以通过多种方法合成。 一种方法是将吴茱萸碱在盐酸酸化的丙酮中转化为脱氢吴茱萸碱盐酸盐 . 该化合物也可以通过重结晶获得,形成不同的固体形式,如无水物、甲醇溶剂化物、二水合物和三水合物 . 工业生产方法侧重于优化这些合成路线,以实现高产率和纯度。

化学反应分析

脱氢吴茱萸碱会发生各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括盐酸、丙酮和其他溶剂 . 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,脱氢吴茱萸碱盐酸盐可以在高温下转化为吴茱萸碱 .

科学研究应用

Pharmacological Properties

DHE exhibits a wide range of pharmacological activities, including:

- Neuroprotective Effects : DHE has been shown to improve cognitive function and memory in models of Alzheimer's disease (AD) and stress-induced cognitive impairment. In studies using transgenic mouse models, DHE derivatives demonstrated significant improvements in memory deficits and reductions in amyloid plaque deposition and tau phosphorylation .

- Anti-inflammatory Activity : Research indicates that DHE can alleviate inflammation, making it a candidate for treating conditions like ulcerative colitis. In animal studies, DHE improved intestinal mucosal barriers and reduced inflammation markers .

- Anticancer Properties : DHE has been investigated for its potential anti-cancer effects, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .

- Cardiovascular Benefits : Studies suggest that DHE may have anti-hypertensive effects and could help in managing cardiovascular diseases through vasodilation and anti-thrombotic actions .

Alzheimer's Disease Model

A study involving the administration of DHE to 5xFAD transgenic mice showed significant improvements in cognitive performance as measured by behavioral tests (Y-maze, Morris water maze). The treatment reduced AD-related pathologies, including amyloid plaques and tau hyperphosphorylation .

Ulcerative Colitis

In a study examining the effects of DHE on DSS-induced ulcerative colitis in rats, results indicated that DHE treatment significantly improved symptoms by enhancing the intestinal barrier and modulating gut microbiota .

| Study | Model | Dosage | Outcomes |

|---|---|---|---|

| DSS-Induced UC Rats | Not specified | Reduced inflammation; improved intestinal barrier function |

Toxicological Considerations

Despite its promising applications, the safety profile of DHE is critical. Toxicity studies have indicated potential risks such as proarrhythmic effects and impaired bile acid homeostasis without hepatotoxicity. The recommended therapeutic dosage ranges from 2 to 5 g, with caution advised against exceeding this range due to possible toxicity .

作用机制

脱氢吴茱萸碱的作用机制涉及它与各种分子靶标和途径的相互作用。 它通过保护PC12细胞免受MPP+或H2O2引起的损伤而发挥神经保护作用 . 脱氢吴茱萸碱也通过下调促炎细胞因子和炎症介质而具有抗炎作用 . 需要进一步的研究来完全阐明其药理作用中涉及的分子靶标和途径。

相似化合物的比较

脱氢吴茱萸碱与其他喹唑啉生物碱(如吴茱萸碱和吴茱萸碱)相似。 它具有使其与这些化合物不同的独特特性。 例如,与吴茱萸碱相比,脱氢吴茱萸碱具有更平面的立体结构,使其更容易穿过磷脂双层并穿过血脑屏障 . 这使得脱氢吴茱萸碱在靶向大脑并发挥其神经保护作用方面更有效 . 其他类似的化合物包括羧基-脱氢吴茱萸碱盐酸盐,它在水中的溶解度增加,生物利用度增强 .

生物活性

Dehydroevodiamine (DHE) is a quinazoline alkaloid primarily derived from the fruit of Evodia rutaecarpa. Recent studies have highlighted its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and gastrointestinal protective effects. This article provides a comprehensive overview of DHE's biological activity, supported by data tables and case studies.

Pharmacokinetics of this compound

Pharmacokinetic studies reveal that DHE exhibits favorable absorption and distribution characteristics. Research indicates that DHE has good oral bioavailability with significant absorption in the gastrointestinal tract. Notably, the compound demonstrates multiple blood concentration peaks due to enterohepatic circulation, which suggests complex pharmacokinetics in vivo .

| Parameter | Value |

|---|---|

| Oral bioavailability | High |

| Cmax (peak plasma concentration) | 12.8 ± 2.39 μg/ml |

| Absorption site | Gastrointestinal tract |

Pharmacological Properties

DHE has been studied for its wide-ranging pharmacological effects across various systems:

- Central Nervous System (CNS) : DHE has shown neuroprotective properties, including increased cerebral blood flow and inhibition of glutamate uptake, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Effects : DHE significantly reduces pro-inflammatory cytokines and mediators, demonstrating effectiveness in conditions such as ulcerative colitis and chronic gastritis. It modulates pathways like PI3K/AKT/NF-κB to exert its anti-inflammatory effects .

- Gastrointestinal Protection : DHE alleviates symptoms of gastric ulcers and colitis by repairing intestinal mucosal barriers and reducing oxidative stress .

Case Studies

- Ulcerative Colitis Model :

-

Alzheimer's Disease Model :

- In a study involving 5xFAD transgenic mice, DHE treatment led to improved cognitive functions as evidenced by behavioral tests such as the Morris water maze. The treatment reduced amyloid plaque deposition and tau phosphorylation, suggesting potential therapeutic effects against Alzheimer's disease .

The biological activity of DHE can be attributed to several mechanisms:

- Neuroprotection : By inhibiting glutamate release and enhancing blood flow, DHE protects neurons from excitotoxicity.

- Anti-inflammatory Pathways : DHE downregulates NF-κB signaling, which is crucial in the inflammatory response, thereby mitigating tissue damage in inflammatory diseases .

- Gastrointestinal Modulation : It enhances mucosal integrity and reduces apoptosis in intestinal cells, contributing to its protective effects against gastrointestinal disorders .

Toxicological Considerations

While DHE shows promising therapeutic potential, toxicological studies indicate possible proarrhythmic effects and impairment of bile acid homeostasis without causing hepatotoxicity. Further research is necessary to fully understand these risks and establish safe dosing parameters .

属性

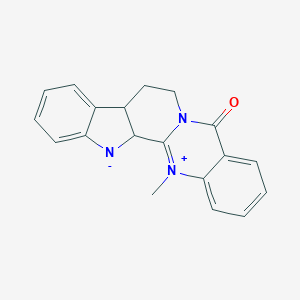

IUPAC Name |

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHNSVKJHXSKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67909-49-3 | |

| Record name | Dehydroevodiamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT3HW64V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。